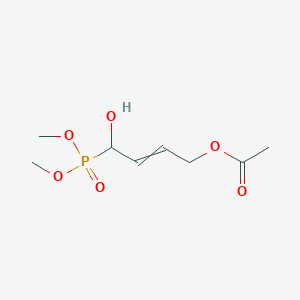
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate is an organophosphorus compound that features a phosphoryl group, a hydroxy group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate can be achieved through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions to form the phosphorylated intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and acetate groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced phosphorus-containing compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Dimethoxyphosphoryl)-4-hydroxybut-2-en-1-yl acetate involves its interaction with molecular targets through its functional groups. The phosphoryl group can participate in phosphorylation reactions, while the hydroxy and acetate groups can engage in hydrogen bonding and esterification reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl phosphonoacetate: Similar in having a phosphonate group but differs in the ester and alkene functionalities.
Dimethyl phosphite: Contains a phosphite group and is used as a precursor in the synthesis of phosphorylated compounds.
Ethyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with different alkyl groups.
Propriétés
Numéro CAS |
820233-24-7 |
|---|---|
Formule moléculaire |
C8H15O6P |
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
(4-dimethoxyphosphoryl-4-hydroxybut-2-enyl) acetate |
InChI |
InChI=1S/C8H15O6P/c1-7(9)14-6-4-5-8(10)15(11,12-2)13-3/h4-5,8,10H,6H2,1-3H3 |
Clé InChI |
PYXLZBLQORDJDU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC=CC(O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


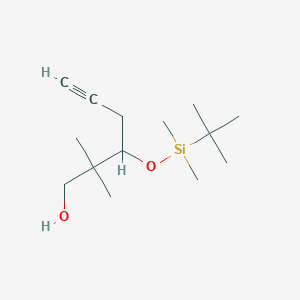
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
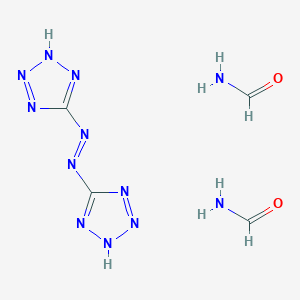
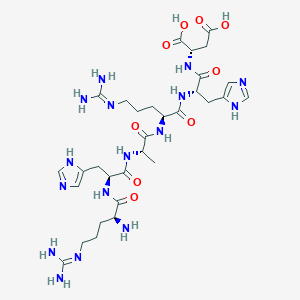
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)

![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)

![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide](/img/structure/B14224788.png)

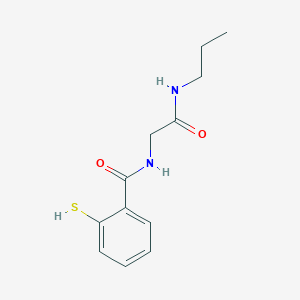
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
